molecular formula C13H10BrN3O3S B11121036 N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11121036
M. Wt: 368.21 g/mol
InChI Key: DECQNWMFJIQJEX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to the benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 2,1,3-benzoxadiazole-4-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-methylaniline is reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of N-(4-substituted-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits fluorescence properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the benzoxadiazole ring, which imparts distinct fluorescence properties and potential biological activity. This sets it apart from other similar compounds that may lack these specific features.

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O3S/c1-8-7-9(14)5-6-10(8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3

InChI Key

DECQNWMFJIQJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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